Cas no 91802-04-9 (2-Bromo-N-(3,4-dimethylbenzyl)propanamide)

2-Bromo-N-(3,4-dimethylbenzyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-N-(3,4-dimethylbenzyl)propanamide
- 2-bromo-N-[(3,4-dimethylphenyl)methyl]propanamide
- starbld0032296
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- MDL: MFCD16489105
- Inchi: 1S/C12H16BrNO/c1-8-4-5-11(6-9(8)2)7-14-12(15)10(3)13/h4-6,10H,7H2,1-3H3,(H,14,15)
- InChI Key: XZCPSUVOGKXWHJ-UHFFFAOYSA-N
- SMILES: BrC(C)C(NCC1C=CC(C)=C(C)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Topological Polar Surface Area: 29.1
- XLogP3: 3
2-Bromo-N-(3,4-dimethylbenzyl)propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-N-(3,4-dimethylbenzyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB561729-500mg |
2-Bromo-N-(3,4-dimethylbenzyl)propanamide; . |
91802-04-9 | 500mg |
€205.00 | 2024-08-02 | ||
abcr | AB561729-500 mg |
2-Bromo-N-(3,4-dimethylbenzyl)propanamide; . |
91802-04-9 | 500MG |
€196.80 | 2022-08-31 | ||
abcr | AB561729-1 g |
2-Bromo-N-(3,4-dimethylbenzyl)propanamide; . |
91802-04-9 | 1g |
€228.00 | 2022-08-31 | ||
abcr | AB561729-1g |
2-Bromo-N-(3,4-dimethylbenzyl)propanamide; . |
91802-04-9 | 1g |
€237.00 | 2024-08-02 | ||
abcr | AB561729-5 g |
2-Bromo-N-(3,4-dimethylbenzyl)propanamide; . |
91802-04-9 | 5g |
€618.00 | 2022-08-31 | ||
abcr | AB561729-5g |
2-Bromo-N-(3,4-dimethylbenzyl)propanamide; . |
91802-04-9 | 5g |
€637.00 | 2024-08-02 |
2-Bromo-N-(3,4-dimethylbenzyl)propanamide Related Literature
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1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
Additional information on 2-Bromo-N-(3,4-dimethylbenzyl)propanamide
Chemical Profile and Applications of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide (CAS No. 91802-04-9)
2-Bromo-N-(3,4-dimethylbenzyl)propanamide, identified by the CAS number 91802-04-9, is a versatile organic compound with a complex molecular architecture that positions it as a valuable intermediate in pharmaceutical and materials science research. The molecule consists of a brominated propionamide backbone (C3H5BrNO) substituted with a 3,4-dimethylbenzyl group. This structural combination provides unique reactivity profiles, enabling its use in the synthesis of bioactive molecules and functional materials. Recent studies highlight its role in the development of novel anti-inflammatory agents and as a precursor for advanced polymer systems.
The bromine atom in the propionamide chain plays a critical role in directing electrophilic substitution reactions, particularly in cross-coupling processes such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. These methodologies are widely employed in modern medicinal chemistry to construct complex heterocyclic frameworks. The 3,4-dimethylbenzyl moiety further enhances the compound's stability by introducing steric hindrance around the amide functionality, which is crucial for maintaining structural integrity during multi-step syntheses.
In terms of synthetic accessibility, recent advancements have optimized the production of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide. A notable approach involves the selective bromination of N-benzylpropanamides using N-bromosuccinimide (NBS) under controlled conditions. This method achieves high regioselectivity while minimizing side reactions. Additionally, microwave-assisted synthesis has been reported to reduce reaction times by up to 60%, aligning with green chemistry principles emphasized in contemporary research.
The compound's application potential extends into drug discovery pipelines. For instance, derivatives of this scaffold have demonstrated promising activity against cyclooxygenase (COX) enzymes, key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Structural modifications involving the replacement of bromine with other leaving groups or functional groups have yielded compounds with improved pharmacokinetic profiles compared to traditional NSAIDs like ibuprofen or naproxen.
In materials science contexts, 2-Bromo-N-(3,4-dimethylbenzyl)propanamide serves as a building block for polyurethane networks through its amide functionality. Researchers have incorporated this monomer into thermoplastic elastomers to enhance mechanical properties while maintaining processability. A 2023 study published in *Advanced Materials* demonstrated that polymer matrices containing this compound exhibited increased tensile strength and thermal stability under accelerated aging tests.
Spectroscopic characterization techniques such as NMR (1H and 13C), mass spectrometry (ESI-MS), and X-ray crystallography have been instrumental in elucidating the conformational preferences of this molecule. These studies reveal that the amide hydrogen forms intramolecular hydrogen bonds with adjacent oxygen atoms when crystallized from non-polar solvents like hexane or diethyl ether.
Toxicological assessments indicate that while pure samples require standard laboratory safety protocols due to their reactivity with strong acids/bases, no significant acute toxicity was observed in preliminary cell culture studies at concentrations below 5 mM. This safety profile supports its use as an intermediate rather than an end-use product.
Ongoing research explores new applications for this compound through bioconjugation chemistry. For example, click chemistry approaches utilizing azide-alkyne cycloadditions have been successfully applied to attach fluorescent probes or biotin moieties onto the benzyl ring system without compromising core functionality.
The market demand for compounds like CAS No. 91802-04-9 remains steady due to their utility across multiple industries including agrochemicals where they function as herbicide precursors and in specialty coatings where they improve UV resistance properties through crosslinking mechanisms.
Analytical methods for quantifying this compound include HPLC with UV detection at 254 nm wavelength and GC-FID analysis after derivatization with silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). These techniques enable precise quality control during batch production processes.
In conclusion, the unique combination of brominated functionality and aromatic substitution patterns makes CAS No. 91802-04-9 an indispensable tool for researchers working on next-generation therapeutics and high-performance materials. Continued innovation in synthetic methodologies will likely expand its application scope even further over coming years.
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